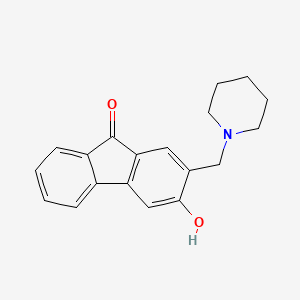
Lysidine bitartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysidine bitartrate is a chemical compound that plays a crucial role in the modification of transfer ribonucleic acid (tRNA) in bacteria. It is a lysine-combined modified cytidine located at the anticodon wobble position of eubacterial tRNAIle2. This modification is essential for converting the codon specificity from AUG to AUA and the aminoacylation specificity from recognition by methionyl-tRNA synthetase to that by isoleucyl-tRNA synthetase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lysidine bitartrate is synthesized through a series of biochemical reactions involving lysine and ATP as substrates. The enzyme tRNAIle-lysidine synthetase (TilS) catalyzes the formation of lysidine by adenylating the cytidine at the wobble position of tRNAIle, followed by the nucleophilic attack of lysine on the C2 carbon of cytidine .
Industrial Production Methods
The process requires precise control of reaction conditions, including temperature, pH, and substrate concentrations, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Lysidine bitartrate undergoes several types of chemical reactions, including:
Substitution Reactions: The lysine moiety can be substituted at the C2 position of cytidine.
Adenylation: The cytidine is adenylated by ATP during the synthesis process.
Common Reagents and Conditions
Reagents: Lysine, ATP, and cytidine.
Major Products
The primary product of these reactions is lysidine, which is then combined with bitartrate to form this compound .
Aplicaciones Científicas De Investigación
Lysidine bitartrate has several scientific research applications, including:
Mecanismo De Acción
Lysidine bitartrate exerts its effects by modifying the wobble position of tRNAIle, enabling it to recognize the AUA codon instead of AUG. This modification is catalyzed by the enzyme TilS, which uses lysine and ATP as substrates. The adenylation of cytidine at the wobble position is followed by the nucleophilic attack of lysine, resulting in the formation of lysidine . This modification alters the codon-anticodon interaction, ensuring accurate decoding of the genetic code .
Comparación Con Compuestos Similares
Lysidine bitartrate is unique compared to other similar compounds due to its specific role in tRNA modification. Similar compounds include:
Agmatidine: Found in archaea, it is a lysine-containing cytidine derivative that also modifies the wobble position of tRNAIle.
This compound stands out due to its specific enzymatic synthesis pathway and its critical role in bacterial tRNA modification .
Propiedades
Fórmula molecular |
C8H14N2O6 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C4H8N2.C4H6O6/c1-4-5-2-3-6-4;5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
MLTUPVBYXCWMBU-LREBCSMRSA-N |
SMILES isomérico |
CC1=NCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Números CAS relacionados |
94107-88-7 74347-31-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


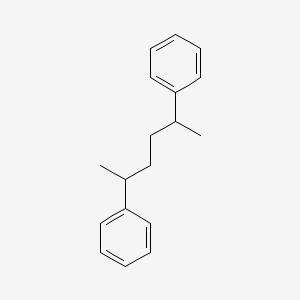
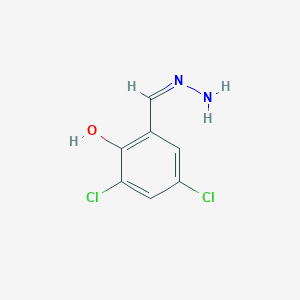

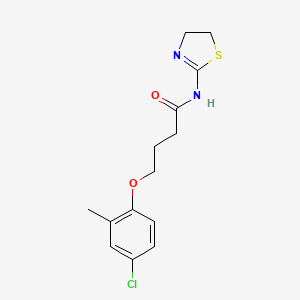
![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)
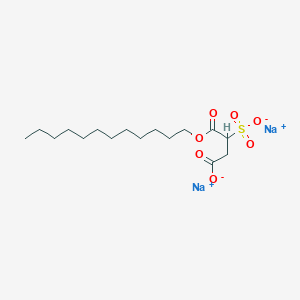
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)
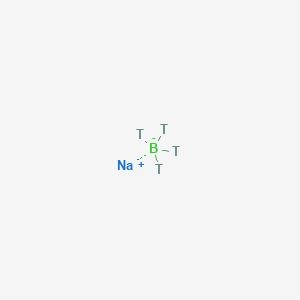

![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
